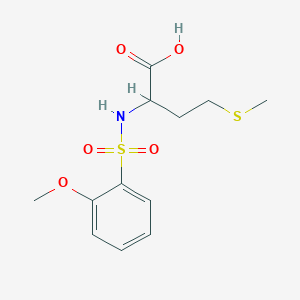
2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, also known as MMB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMB is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of cancer research. In
Applications De Recherche Scientifique
2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has shown potential therapeutic applications in various scientific research fields. In cancer research, 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has also shown anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC, 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid can lead to the re-expression of genes that are normally silenced in cancer cells, leading to apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has been shown to have both biochemical and physiological effects. Biochemically, 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has been shown to induce the expression of genes that are involved in apoptosis and cell cycle arrest. Physiologically, 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has been shown to inhibit the growth of cancer cells and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid in lab experiments is its specificity for HDAC inhibition. 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has been shown to selectively inhibit HDAC, making it a valuable tool for studying the role of HDAC in various biological processes. However, one limitation of using 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research involving 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid. One area of research could focus on the development of new analogs of 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid with improved solubility and bioavailability. Another area of research could focus on the use of 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid in combination with other drugs to enhance its therapeutic effects. Additionally, further research could be done to explore the potential applications of 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid in other scientific research fields, such as infectious disease research.
Méthodes De Synthèse
The synthesis of 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid involves the reaction of 2-methoxybenzenesulfonyl chloride with 4-(methylsulfanyl)butanoic acid in the presence of a base such as triethylamine. The reaction yields 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, which is a white crystalline solid. The purity of 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid can be increased through recrystallization.
Propriétés
IUPAC Name |
2-[(2-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-18-10-5-3-4-6-11(10)20(16,17)13-9(12(14)15)7-8-19-2/h3-6,9,13H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBCKRLSVPWYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(benzo[d]thiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2798300.png)

![6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2798304.png)

![Methyl 2-[(methylcarbamothioyl)amino]benzoate](/img/structure/B2798308.png)


![2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2798313.png)

